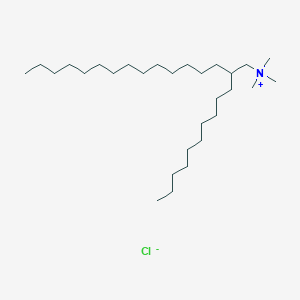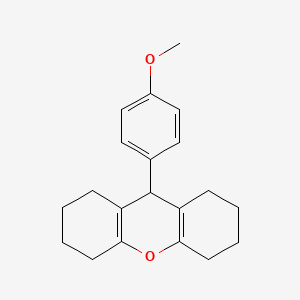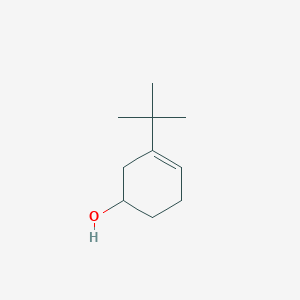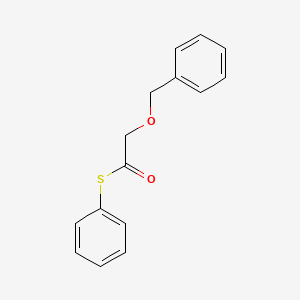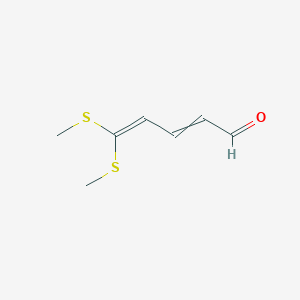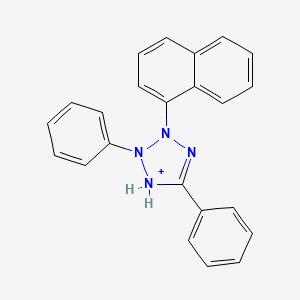
Ethyl N-(3-amino-2-hydroxypropoxy)ethanimidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-(3-amino-2-hydroxypropoxy)ethanimidate is a chemical compound with the molecular formula C7H16N2O3. This compound contains a total of 28 atoms, including 16 hydrogen atoms, 7 carbon atoms, 2 nitrogen atoms, and 3 oxygen atoms . It features several functional groups, including a primary amine, a hydroxyl group, a secondary alcohol, and an ether .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-(3-amino-2-hydroxypropoxy)ethanimidate involves multiple steps, typically starting with the preparation of the ethanimidic acid derivative. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are usually optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
Ethyl N-(3-amino-2-hydroxypropoxy)ethanimidate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The imidate group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield aldehydes or ketones, while reduction of the imidate group can produce primary or secondary amines.
科学的研究の応用
Ethyl N-(3-amino-2-hydroxypropoxy)ethanimidate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl N-(3-amino-2-hydroxypropoxy)ethanimidate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
類似化合物との比較
Ethyl N-(3-amino-2-hydroxypropoxy)ethanimidate can be compared with other similar compounds, such as:
- Ethyl N-(3-amino-2-hydroxypropoxy)acetate
- Ethyl N-(3-amino-2-hydroxypropoxy)propanoate
These compounds share similar structural features but differ in their specific functional groups and chain lengths. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.
特性
CAS番号 |
130545-57-2 |
|---|---|
分子式 |
C7H16N2O3 |
分子量 |
176.21 g/mol |
IUPAC名 |
ethyl N-(3-amino-2-hydroxypropoxy)ethanimidate |
InChI |
InChI=1S/C7H16N2O3/c1-3-11-6(2)9-12-5-7(10)4-8/h7,10H,3-5,8H2,1-2H3 |
InChIキー |
RPSAMQAATMDASH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=NOCC(CN)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,5'-(1,4-Phenylene)di(bicyclo[2.2.1]hept-2-ene)](/img/structure/B14269683.png)
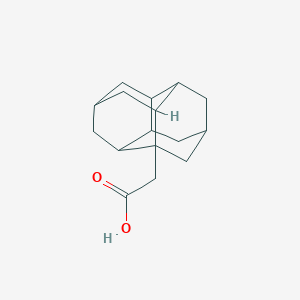
![1H-Indole, 2-(tributylstannyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14269692.png)
![1,5-Diphenyl-6,7-dioxa-3lambda~6~-thiabicyclo[3.2.2]nonane-3,3-dione](/img/structure/B14269700.png)
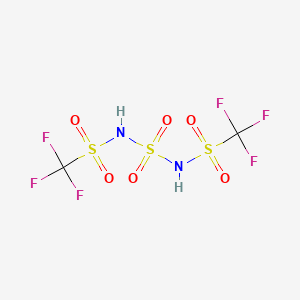
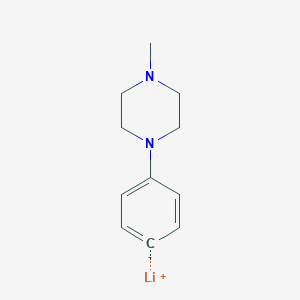
![N-(2-Chloroethyl)-1-[3-(piperidin-1-yl)prop-1-yn-1-yl]cyclohexan-1-amine](/img/structure/B14269714.png)
![2-Methyl-4-[2-(2,4,6-trinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14269715.png)
